molecular formula C19H10ClF6NO4S B2558287 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate CAS No. 337919-82-1

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate

Cat. No.: B2558287
CAS No.: 337919-82-1
M. Wt: 497.79
InChI Key: VWVANCRPEPIXPC-UHFFFAOYSA-N
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Description

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate is a complex organic compound with intriguing characteristics. It's known for its unique structure, combining a trifluoromethyl-pyridinyl moiety with a benzenesulfonate ester group. This hybrid structure grants the compound significant chemical reactivity and stability, making it valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate typically involves several key steps:

  • Nitration: : The starting material, such as 3-chloro-5-(trifluoromethyl)pyridine, undergoes nitration to introduce a nitro group.

  • Reduction: : The nitro group is then reduced to form the corresponding amine.

  • Sulfonation: : The resulting amine reacts with benzenesulfonyl chloride to form the sulfonamide.

  • Esterification: : Finally, esterification with a phenolic compound yields the target ester.

The reaction conditions generally require carefully controlled temperatures, specific solvents (e.g., dichloromethane or toluene), and catalysts to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors with precise temperature and pressure control. Automation and continuous flow processes are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is crucial for obtaining the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized under strong conditions to form corresponding quinones.

  • Reduction: : Reduction typically targets the pyridine ring, leading to partially or fully reduced derivatives.

  • Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon (Pd/C), Raney nickel for hydrogenation reactions.

Major Products

  • Oxidation: : Formation of quinone derivatives.

  • Reduction: : Amines or alcohols depending on the extent of reduction.

  • Substitution: : Halogenated, nitrated, or alkylated derivatives based on the substituents introduced.

Scientific Research Applications

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate finds applications across various domains:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Potential use in biochemical assays to study enzyme interactions.

  • Medicine: : Investigated for its therapeutic potential, particularly in developing inhibitors for specific enzymes.

  • Industry: : Employed in the manufacture of advanced materials, including polymers with unique properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets like enzymes or receptors. Its mechanism of action involves binding to specific sites on these molecules, modulating their activity. The trifluoromethyl groups enhance its binding affinity and metabolic stability, which can be crucial for its effectiveness in biological systems.

Comparison with Similar Compounds

  • 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzoic acid

  • 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl benzenesulfonate

  • 3-(trifluoromethyl)-2-pyridinyl ethers

By comparing these compounds, the unique trifluoromethyl groups and the specific arrangement of functional groups in 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate stand out, enhancing its distinct chemical behavior and applications.

Properties

IUPAC Name

[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF6NO4S/c20-16-8-12(19(24,25)26)10-27-17(16)30-13-4-2-5-14(9-13)31-32(28,29)15-6-1-3-11(7-15)18(21,22)23/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVANCRPEPIXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF6NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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